molecular formula C20H24N8 B2416503 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine CAS No. 2320472-65-7

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B2416503
CAS No.: 2320472-65-7
M. Wt: 376.468
InChI Key: QYZJYDZUFJQORB-UHFFFAOYSA-N
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Description

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine is a complex organic compound that belongs to the class of triazolopyridazine derivatives

Mechanism of Action

Target of Action

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It’s plausible that it interacts with its target in a manner similar to other [1,2,4]triazolo[4,3-a]pyrazine derivatives, which inhibit the activity of c-met kinase . This inhibition could potentially disrupt the signaling pathways regulated by this kinase, leading to altered cellular processes.

Biochemical Pathways

Given the potential inhibition of c-met kinase , it’s likely that the compound affects pathways related to cellular growth and survival. Disruption of these pathways could lead to the inhibition of cancer cell proliferation.

Result of Action

Based on the potential inhibition of c-met kinase , it’s plausible that the compound could exhibit anti-tumor activity, as seen with similar [1,2,4]triazolo[4,3-a]pyrazine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring. Common reagents include hydrazine derivatives and nitriles, with the reaction often facilitated by catalysts such as palladium or copper salts.

    Azetidine Ring Formation: The azetidine ring is introduced through a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the triazolopyridazine intermediate.

    Final Coupling: The final step involves coupling the azetidine-triazolopyridazine intermediate with N-methyl-1H-benzo[d]imidazol-2-amine. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to fully saturated compounds.

Scientific Research Applications

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: Used in studies to understand its mechanism of action and its effects on cellular processes.

    Pharmaceutical Development: Explored as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.

    Chemical Biology: Utilized in chemical biology to probe biological pathways and identify new drug targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine: is compared with other triazolopyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activity and chemical reactivity. Its ability to form stable interactions with biological targets makes it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8/c1-20(2,3)18-24-23-16-9-10-17(25-28(16)18)27-11-13(12-27)26(4)19-21-14-7-5-6-8-15(14)22-19/h5-10,13H,11-12H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZJYDZUFJQORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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